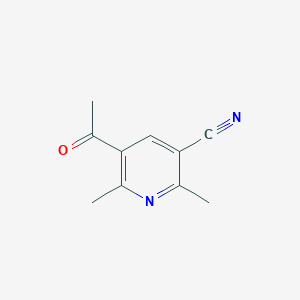![molecular formula C16H19NO4 B2404013 5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid CAS No. 150543-52-5](/img/structure/B2404013.png)
5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid, also known as PMC-5-azaspiro[2.5]octane-2-carboxylic acid, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid, with a molecular weight of 361.44 g/mol, and a melting point of 193-195 °C. PMC-5-azaspiro[2.5]octane-2-carboxylic acid has been studied extensively in the laboratory and is a valuable tool for scientists in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Supramolecular Aggregation The compound exhibits interesting behaviors in forming supramolecular structures. For instance, certain derivatives of 5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid can interact with themselves to form one-dimensional structures or with other molecules to create two-dimensional structures, showcasing its potential in the field of supramolecular chemistry (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005).
Synthesis of Diverse Chemical Structures 5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid is involved in various synthesis processes, forming compounds like ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate and further transforming into thioamides and thiazoles. These reactions open pathways to a wide range of chemical structures with potential applications in different scientific fields (Kuroyan, Pogosyan, & Grigoryan, 1991).
Peptide Synthesis and Modification This compound also plays a role in peptide synthesis and modification. The synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates and the subsequent reactions with carboxylic acids and thioacids demonstrate the compound's significance in creating novel peptide structures, which could be vital for various biochemical applications (Suter, Stoykova, Linden, & Heimgartner, 2000).
Propriétés
IUPAC Name |
5-phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-9-16(13)7-4-8-17(11-16)15(20)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZFJLKFGPVCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)CN(C1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-(3,4-dimethoxyphenethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2403931.png)

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)


![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)

